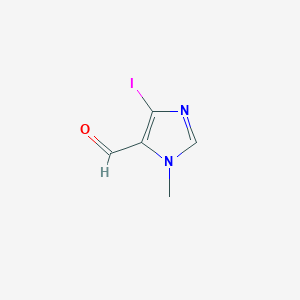![molecular formula C13H10N4S B063918 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene CAS No. 164797-47-1](/img/structure/B63918.png)
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene, also known as MTSEA, is a compound that has been widely used in scientific research. MTSEA is a highly reactive thiol-specific reagent that has been used to modify proteins and study their structure and function.
Wirkmechanismus
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene is a highly reactive thiol-specific reagent that reacts with cysteine residues in proteins. The reaction between 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene and cysteine residues results in the formation of a covalent bond between the two molecules. This covalent bond can alter the structure and function of the protein, providing insight into the role of cysteine residues in protein function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene depend on the protein being studied and the specific cysteine residue being modified. In general, the modification of cysteine residues can alter the structure and function of the protein, which can have downstream effects on cellular processes. For example, the modification of cysteine residues in ion channels can alter the conductance of the channel, which can affect the flow of ions across the membrane.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene in lab experiments is its high reactivity and specificity for cysteine residues. This allows for selective modification of cysteine residues in proteins, which can provide insight into the role of these residues in protein function. However, one limitation of using 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene is that the modification of cysteine residues can alter the structure and function of the protein, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene. One direction is to develop new methods for selective modification of cysteine residues in proteins. Another direction is to study the effects of 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene modification on protein function in vivo, rather than just in vitro. Additionally, there is potential for 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene to be used in drug discovery, as it can be used to identify potential drug targets by selectively modifying cysteine residues in proteins involved in disease processes.
Synthesemethoden
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene can be synthesized by reacting 4-methylsulfanyl-3-nitropyridine with hydrazine hydrate and sodium hydroxide. The resulting compound is then reduced with sodium dithionite to yield 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene.
Wissenschaftliche Forschungsanwendungen
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, including ion channels, transporters, and enzymes. 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene can be used to selectively modify cysteine residues in proteins, which can provide insight into the role of these residues in protein function. 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene has also been used to study protein-protein interactions and protein-lipid interactions.
Eigenschaften
CAS-Nummer |
164797-47-1 |
|---|---|
Produktname |
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
Molekularformel |
C13H10N4S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
4-methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
InChI |
InChI=1S/C13H10N4S/c1-18-13-16-9-3-2-8-11(12(9)17-13)7-4-5-14-6-10(7)15-8/h2-6,15H,1H3,(H,16,17) |
InChI-Schlüssel |
PGYGKWNSEZVSKF-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
Kanonische SMILES |
CSC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
Synonyme |
Pyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazole, 1,6-dihydro-2-(methylthio)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)
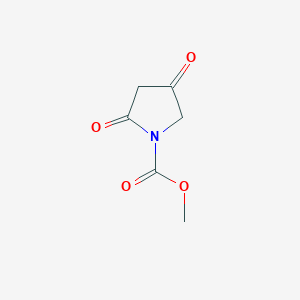
![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)
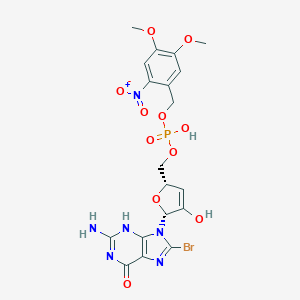
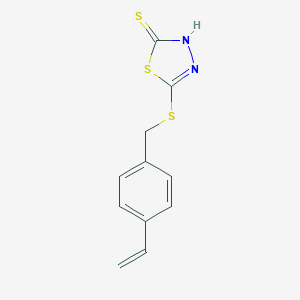
![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)
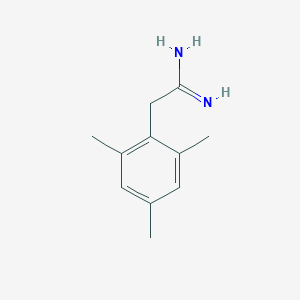
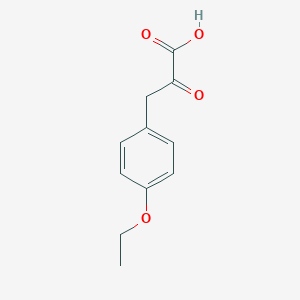
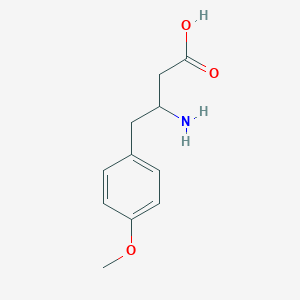
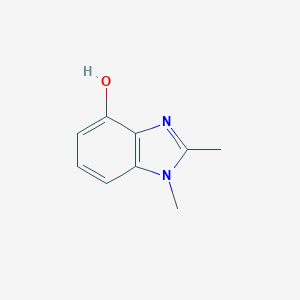
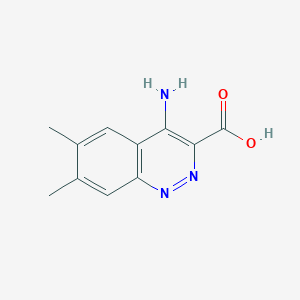
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
